molecular formula C13H25N3O3 B13483117 Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate

Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate

Cat. No.: B13483117
M. Wt: 271.36 g/mol
InChI Key: PPYOQHJWGWFARE-UHFFFAOYSA-N
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Description

Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate is a chiral piperazine derivative that serves as a valuable intermediate in medicinal chemistry and organic synthesis. As an N-Boc protected amine, it offers stability during synthetic sequences while allowing for selective deprotection under mild acidic conditions to generate the free piperazine, a common pharmacophore in bioactive molecules. The 2-(methylcarbamoyl)ethyl side chain at the 3-position provides a unique handle for further functionalization, making this compound particularly useful for constructing compound libraries or for use in the synthesis of more complex molecules such as kinase inhibitors or GPCR-targeted therapies. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses. Handling and Storage: Store sealed in a dry environment, under an inert atmosphere if recommended, and at 2-8°C. Protect from light to ensure long-term stability. Safety Information: Refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. Generally, compounds in this class may be harmful if swallowed and may cause skin and eye irritation (H302, H315, H319). Use with adequate ventilation and wear appropriate personal protective equipment.

Properties

Molecular Formula

C13H25N3O3

Molecular Weight

271.36 g/mol

IUPAC Name

tert-butyl 3-[3-(methylamino)-3-oxopropyl]piperazine-1-carboxylate

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-8-7-15-10(9-16)5-6-11(17)14-4/h10,15H,5-9H2,1-4H3,(H,14,17)

InChI Key

PPYOQHJWGWFARE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CCC(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl bromoacetate with a secondary amine of the Boc-protected piperazine under basic conditions using triethylamine . The reaction proceeds via nucleophilic displacement of the bromine atom, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate is a piperazine derivative with diverse applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry this compound serves as a building block in synthesizing complex organic molecules.
  • Biology It is investigated for potential biological activities, including antibacterial and antifungal properties.
  • Medicine This compound is explored for potential use in drug discovery and development, particularly in synthesizing pharmaceuticals with piperazine cores. Research suggests it may have neuroprotective effects by reducing inflammation and providing antioxidant properties. Studies indicate it can decrease levels of pro-inflammatory cytokines and mitigate oxidative stress, potentially aiding in treating neurodegenerative diseases like Alzheimer's.
  • Industry It is utilized in producing agrochemicals and other industrial chemicals.

This compound exhibits biological activity through interaction with neurotransmitter systems, showing potential in neuroprotection and anti-inflammatory responses.

Neuroprotective Effects

Research indicates the compound may exert neuroprotective effects by reducing inflammation and acting as an antioxidant:

  • Reducing Inflammation It decreases levels of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to amyloid-beta (Aβ) peptides, which are characteristic of Alzheimer's pathology.
  • Antioxidant Properties The compound can mitigate oxidative stress by scavenging free radicals, protecting neuronal cells from damage.

Anticancer Activity

Preliminary studies suggest potential anticancer properties:

  • Inhibition of Tumor Growth In vitro assays demonstrated the compound could inhibit the proliferation of certain cancer cell lines.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation It can be oxidized to form corresponding oxo derivatives.
  • Reduction Reduction reactions can yield amine derivatives.
  • Substitution Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Mechanism of Action

The mechanism of action of tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine core allows it to interact with various biological macromolecules, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Substituent Position and Functional Group Diversity

Piperazine derivatives with Boc protection exhibit diverse biological activities depending on substituent positions and functional groups:

Compound Name Substituent Position Key Functional Group(s) Biological/Physicochemical Notes Reference
Target Compound 3 2-(Methylcarbamoyl)ethyl Polar, hydrogen-bonding; moderate logP
tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate 4 Formyl, trifluoromethylphenyl Enhanced π-π interactions; high lipophilicity
tert-Butyl 4-(5-bromo-2-(trifluoromethoxy)phenyl)sulfonylpiperazine-1-carboxylate 4 Sulfonyl, bromo-trifluoromethoxyphenyl Electron-withdrawing; improved metabolic stability
tert-Butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy)ethyl)piperazine-1-carboxylate 4 Isoindolinone-ethoxy Bulky aromatic system; antitumor activity (IC50 = 5.89 μM)
tert-Butyl 3-(methylcarbamoyl)piperazine-1-carboxylate 3 Methylcarbamoyl (direct attachment) Reduced steric hindrance; higher solubility

Key Observations :

  • Positional Isomerism : Substitution at the 3-position (target compound) vs. 4-position (most analogs) alters conformational flexibility and steric accessibility for target binding.
  • Functional Groups: The target’s ethyl carbamoyl group balances polarity and hydrophobicity, unlike electron-withdrawing (e.g., sulfonyl ) or bulky aromatic (e.g., isoindolinone ) groups in analogs.

Physicochemical and Pharmacokinetic Properties

Property Target Compound tert-Butyl 4-(trifluoromethylphenyl) tert-Butyl isoindolinone
Molecular Weight ~287.3 g/mol ~370.3 g/mol ~452.5 g/mol
Polar Surface Area ~65 Ų (amide + Boc) ~50 Ų (aromatic + Boc) ~90 Ų (isoindolinone + ether)
logP (Estimated) ~1.8 ~3.2 ~2.5
Solubility Moderate (amide) Low (aromatic) Low (bulky substituent)

Implications :

  • The target’s lower logP and higher polarity compared to aromatic analogs suggest better aqueous solubility, advantageous for oral bioavailability.
  • Bulky substituents (e.g., isoindolinone ) may hinder membrane permeability despite antitumor efficacy.

Biological Activity

Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C13H22N2O3
  • Molecular Weight : 250.33 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1289386-27-1

The compound exhibits biological activity primarily through its interaction with various neurotransmitter systems, particularly those involved in neuroprotection and anti-inflammatory responses. It has been studied for its potential role in treating neurodegenerative diseases, such as Alzheimer's disease (AD), by modulating inflammatory pathways and reducing oxidative stress.

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects by:

  • Reducing Inflammation : It has been shown to decrease levels of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology .
  • Antioxidant Properties : The compound can mitigate oxidative stress by scavenging free radicals, thereby protecting neuronal cells from damage .

Anticancer Activity

Preliminary studies suggest that this compound may also have anticancer properties. For instance:

  • Inhibition of Tumor Growth : In vitro assays demonstrated that it could inhibit the proliferation of certain cancer cell lines, although specific IC50 values and mechanisms remain to be fully elucidated .

Case Studies and Research Findings

StudyFindings
The compound was evaluated for its neuroprotective effects against Aβ-induced cytotoxicity in astrocytes, showing significant reduction in cell death and inflammatory markers.
In a study on cancer cell lines, this compound demonstrated dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.
Research into its pharmacokinetics revealed favorable absorption characteristics, indicating potential for oral bioavailability in therapeutic applications.

Safety and Toxicology

While the compound shows promise in various biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that it possesses a moderate safety profile; however, further investigations are necessary to establish comprehensive toxicological data.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Reactions in 1,4-dioxane at 110°C for 12 hours yield ~88.7% under reflux conditions .
  • Catalyst Selection : Potassium carbonate enhances nucleophilic substitution efficiency by deprotonating intermediates .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers look for?

Q. Basic Characterization Techniques

  • 1H/13C NMR :
    • Key Peaks : Boc-group tert-butyl protons (δ ~1.4 ppm, singlet) and piperazine methylene protons (δ ~3.0–3.5 ppm, multiplet) .
    • Methylcarbamoyl Resonance : N-methyl protons at δ ~2.8–3.0 ppm .
  • FT-IR : Carbamate C=O stretch (~1690–1720 cm⁻¹) and amide N-H bend (~1550 cm⁻¹) .
  • X-ray Crystallography : Confirms stereochemistry and intramolecular interactions (e.g., hydrogen bonding in the piperazine ring) .

How does the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to other protecting groups?

Advanced Mechanistic Analysis
The tert-butyl group:

  • Steric Hindrance : Reduces accessibility to the piperazine nitrogen, slowing down undesired side reactions .
  • Electron-Withdrawing Effect : Stabilizes intermediates during substitution, favoring retention of the Boc group under mild conditions .
  • Comparative Reactivity : Benzyl or acetyl groups offer less steric protection, leading to faster deprotection but lower selectivity .

What strategies can resolve contradictions in biological activity data observed across studies involving this compound?

Advanced Data Analysis
Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Derivative Purity : Impurities >5% (e.g., unreacted intermediates) alter IC50 values. Use LC-MS for purity validation .
  • Solubility Effects : DMSO concentration >0.1% can inhibit target proteins. Optimize solvent systems using logP calculations (predicted ~2.1 for this compound) .

What are the primary safety considerations when handling this compound in laboratory settings?

Q. Safety Protocols

  • Toxicity : Classified as Acute Toxicity Category 4 (oral, H302). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store at 2–8°C under inert atmosphere to prevent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

What is the proposed mechanism for intramolecular C-H insertion reactions involving tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate derivatives?

Q. Advanced Reaction Mechanism

  • Step 1 : Diazo group decomposition via transition-metal catalysis (e.g., Rh(II)) generates a carbene intermediate.
  • Step 2 : Carbene undergoes intramolecular C-H insertion at the piperazine β-position, forming a six-membered transition state .
  • Step 3 : Rearomatization yields bicyclic products, confirmed by X-ray analysis of bond angles (e.g., C1–O1–C5 torsion: −179.57°) .

How can researchers design analogs of this compound to study structure-activity relationships (SAR) in enzyme inhibition?

Q. Advanced SAR Strategies

  • Side Chain Modifications : Replace the methylcarbamoyl group with ethyl or cyclopropyl analogs to probe steric tolerance .
  • Piperazine Substitution : Introduce electron-withdrawing groups (e.g., CF3) at the 3-position to enhance binding affinity to catalytic sites .
  • Biological Testing : Use kinetic assays (e.g., SPR or ITC) to measure KD values and correlate with structural changes .

What computational methods are suitable for predicting the binding mode of this compound to biological targets?

Q. Advanced Computational Approaches

  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., hENT1) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR Models : Use CoMFA/CoMSIA to link substituent electronegativity to inhibitory potency (R² > 0.85) .

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